3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzenesulfonyl group, a diethoxyphenyl group, and a triazoloquinazoline core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a triazole ring is formed through a dipolar cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(benzenesulfonyl)-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the triazoloquinazoline core.
3-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Similar structure with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific combination of functional groups and the triazoloquinazoline core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-3-35-23-15-14-19(18-24(23)36-4-2)16-17-28-25-21-12-8-9-13-22(21)32-26(29-25)27(30-31-32)37(33,34)20-10-6-5-7-11-20/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNDKLMMLYRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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